Thiazolo[4,5-d]pyrimidine-5,7-diol

Catalog No.
S707670
CAS No.
7464-09-7
M.F
C5H3N3O2S
M. Wt
169.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolo[4,5-d]pyrimidine-5,7-diol

CAS Number

7464-09-7

Product Name

Thiazolo[4,5-d]pyrimidine-5,7-diol

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione

Molecular Formula

C5H3N3O2S

Molecular Weight

169.16 g/mol

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)

InChI Key

ZKMLPWOPYCJLKO-UHFFFAOYSA-N

SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2

Antifungal Activity:

Thiazolo[4,5-d]pyrimidine-5,7-diol (also known as thiolumamide) has been primarily investigated for its antifungal properties. It exhibits fungicidal (fungus-killing) activity against various fungal species, including those causing dermatophytosis (fungal infections of the skin, hair, and nails) and some systemic fungal infections. []

Its mechanism of action involves deamination of fungal ribosomal RNA (rRNA), a crucial component for protein synthesis in fungi. This deamination disrupts the function of rRNA, ultimately leading to the death of the fungus.

Anti-inflammatory Properties:

Studies suggest that Thiazolo[4,5-d]pyrimidine-5,7-diol may possess anti-inflammatory properties. It has been shown to inhibit the synthesis of prostaglandins, which are lipid mediators involved in the inflammatory response. [] However, further research is needed to fully understand its potential anti-inflammatory effects and their therapeutic applications.

Thiazolo[4,5-d]pyrimidine-5,7-diol is a heterocyclic compound characterized by a fused thiazole and pyrimidine ring structure, featuring hydroxyl groups at the 5 and 7 positions. Its chemical formula is C5H3N3O2SC_5H_3N_3O_2S with a molecular weight of 169.16 g/mol. The compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to its interactions with various biological targets.

There is no current research available on the mechanism of action of TPD. However, structurally similar thiazolopyrimidine derivatives have been investigated for their potential as adenosine receptor antagonists, which are involved in various physiological processes [].

Thiazolo[4,5-d]pyrimidine-5,7-diol can undergo several chemical transformations:

  • Hydroxylation: The presence of hydroxyl groups makes it susceptible to further functionalization.
  • Chlorination: Reaction with phosphorus oxychloride can yield chlorinated derivatives.
  • Amination: The compound can react with amines to form substituted derivatives, which may enhance biological activity.

These reactions are crucial for modifying the compound to explore its pharmacological potential.

Research indicates that thiazolo[4,5-d]pyrimidine-5,7-diol exhibits significant biological activities:

  • Antiviral Properties: It has shown activity against human cytomegalovirus and other viral pathogens in vitro .
  • Adenosine Receptor Modulation: The compound interacts with adenosine receptors, indicating potential as a therapeutic agent in neurological disorders .
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on various cancer cell lines, suggesting its utility in cancer therapy.

The synthesis of thiazolo[4,5-d]pyrimidine-5,7-diol typically involves multi-step processes:

  • Formation of the Thiazole Ring: Starting materials such as thiourea and α-halo ketones are reacted under acidic conditions.
  • Pyrimidine Ring Construction: This step often involves cyclization reactions that incorporate nitrogen atoms into the ring structure.
  • Hydroxylation: The final step may involve the introduction of hydroxyl groups through oxidation reactions or nucleophilic substitutions.

Various synthetic routes have been explored to optimize yield and purity .

Thiazolo[4,5-d]pyrimidine-5,7-diol has diverse applications:

  • Pharmaceutical Development: Its derivatives are being investigated for use as antiviral and anticancer agents.
  • Biochemical Research: The compound serves as a tool for studying adenosine receptor functions and related pathways.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

Interaction studies have revealed that thiazolo[4,5-d]pyrimidine-5,7-diol binds effectively to various biological targets:

  • Adenosine Receptors: Molecular docking studies indicate strong binding affinities to hA1 and hA2A adenosine receptors, which are critical in numerous physiological processes .
  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in viral replication and cancer cell proliferation.

These interactions underscore its potential as a lead compound for drug development.

Several compounds share structural similarities with thiazolo[4,5-d]pyrimidine-5,7-diol. Notable examples include:

Compound NameStructureUnique Features
2-Amino[1,3]thiazolo[4,5-d]pyrimidine-5,7-diolStructureContains an amino group that enhances solubility and biological activity.
Thiazolo[5,4-d]pyrimidin-7-aminesStructureExhibits higher potency at adenosine receptors compared to thiazolo[4,5-d]pyrimidines.
ThiazolopyrimidinesVariesBroader range of biological activities but lacks the specific hydroxyl substitutions found in thiazolo[4,5-d]pyrimidine-5,7-diol.

Thiazolo[4,5-d]pyrimidine-5,7-diol is unique due to its specific arrangement of hydroxyl groups and its distinct binding profile at adenosine receptors.

XLogP3

0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

7464-09-7

Wikipedia

Thiazolo[4,5-d]pyrimidine-5,7-diol

Dates

Modify: 2023-08-15

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